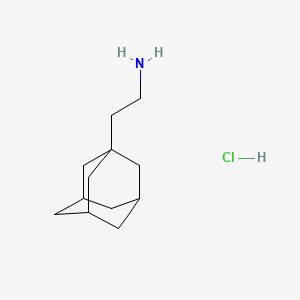

2-(1-adamantyl)ethanamine Hydrochloride

Description

Historical Development of Adamantane (B196018) Chemistry and Amine Derivatives

The story of adamantane begins in 1933 with its discovery in crude oil. However, it remained a chemical curiosity until 1957, when a practical synthesis was developed, opening the door for extensive research into its derivatives. A pivotal moment in the application of adamantane chemistry came with the synthesis of amine derivatives. Notably, amantadine (B194251) (1-adamantanamine hydrochloride) was synthesized and later found to possess antiviral properties, becoming a landmark in the medicinal applications of adamantane compounds. This discovery spurred further investigation into other adamantane-based amines, including the structurally related rimantadine (B1662185). These early successes laid the groundwork for the exploration of a wide array of adamantane amine derivatives, each with potentially unique properties and applications.

Structural Significance of the Adamantyl Moiety in Chemical Design

The adamantyl group, the core structure of 2-(1-adamantyl)ethanamine hydrochloride, bestows upon it a set of distinctive properties that are highly valued in chemical and pharmaceutical design.

Lipophilicity: The adamantyl moiety is a bulky, non-polar, and highly lipophilic cage structure. This characteristic significantly influences the solubility and partitioning behavior of molecules to which it is attached. In medicinal chemistry, modulating lipophilicity is crucial for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an adamantyl group can enhance the ability of a compound to cross biological membranes.

Steric Hindrance: The three-dimensional and rigid nature of the adamantane cage provides significant steric bulk. This steric hindrance can be strategically employed to influence the reactivity of nearby functional groups, protect them from metabolic degradation, and control the conformational flexibility of a molecule. This can lead to increased stability and a longer duration of action in biologically active compounds.

Inertness and Biocompatibility: The carbon framework of adamantane is chemically inert and generally considered to be biocompatible, making it an attractive scaffold for the development of therapeutic agents.

These properties make the adamantyl group a valuable building block in the design of new molecules with tailored characteristics for various research applications.

Scope and Research Significance of this compound

This compound is primarily recognized as a chemical intermediate and a building block for the synthesis of more complex molecules. Its research significance lies in its potential to serve as a starting material for the creation of novel adamantane derivatives with specific biological activities or material properties.

While extensive research has focused on its close relatives, amantadine and rimantadine, this compound itself is a subject of ongoing investigation in various chemical contexts. Researchers utilize this compound in the synthesis of novel adamantane-containing scaffolds for evaluation in areas such as antiviral, antibacterial, and central nervous system-related research. mdpi.com The ethylamine (B1201723) linker between the adamantane cage and the amino group provides a different spatial arrangement and flexibility compared to directly substituted adamantanamines, which can lead to distinct interactions with biological targets.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings. Although specific, large-scale research findings on the direct biological applications of this compound are not as widespread as for its more famous counterparts, its role as a versatile synthetic precursor ensures its continued relevance in the exploration of new chemical entities.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24644-08-4 | scbt.comjk-sci.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₂₂ClN | jk-sci.com |

| Molecular Weight | 215.77 g/mol | jk-sci.comsigmaaldrich.com |

| IUPAC Name | 2-(1-adamantyl)ethan-1-amine hydrochloride | sigmaaldrich.com |

| Synonyms | 2-(Adamantan-1-yl)ethanamine hydrochloride | scbt.com |

Properties

IUPAC Name |

2-(1-adamantyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRPMKRIQVEDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24644-08-4 | |

| Record name | 2-(adamantan-1-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements

Established Synthetic Pathways for 2-(1-Adamantyl)ethanamine Hydrochloride

The synthesis of this compound can be achieved through various established routes, broadly categorized into direct amination approaches and multi-step syntheses from readily available precursors.

Direct Amination Approaches

Direct amination methods offer an efficient route to introduce a nitrogen-containing functional group onto the adamantane (B196018) scaffold. One of the most prominent methods in this category is the Ritter reaction. nih.govwikipedia.orgnih.gov This reaction typically involves the generation of a stable carbocation from an alcohol or alkene in the presence of a strong acid, which is then trapped by a nitrile. nih.govwikipedia.org

In the context of 2-(1-adamantyl)ethanamine synthesis, 1-adamantaneethanol (B128954) can serve as a suitable precursor. The reaction with a nitrile, such as acetonitrile, under acidic conditions, would lead to the formation of an N-acetylated intermediate, which can then be hydrolyzed to yield the desired primary amine. nih.gov While the classic Ritter reaction employs strong acids like sulfuric acid, modifications using milder catalysts have been explored to improve substrate tolerance and reaction conditions. nih.gov

Intermolecular Ritter-type C–H amination of unactivated sp3 carbons has also been developed, offering a pathway to directly aminate the adamantane core under mild conditions using readily available reagents. nih.gov

Multi-Step Synthesis from Precursors

Multi-step synthetic sequences provide a versatile and often more controlled approach to this compound, starting from various functionalized adamantane precursors.

A common strategy involves the conversion of 1-adamantaneacetic acid. This precursor can be transformed into the corresponding acyl chloride, which upon reaction with ammonia (B1221849), yields 1-adamantaneacetamide. Subsequent reduction of the amide, typically with a powerful reducing agent like lithium aluminum hydride, affords 2-(1-adamantyl)ethanamine. prepchem.com

Another viable precursor is 1-adamantaneacetonitrile. The reduction of the nitrile functionality to a primary amine can be achieved using various reducing agents, including lithium aluminum hydride or catalytic hydrogenation. This method offers a direct route from the nitrile to the target amine.

Furthermore, acyladamantanes can serve as precursors through reductive amination. nih.gov For instance, 1-adamantyl methyl ketone could undergo reductive amination with an ammonia source and a suitable reducing agent to yield the corresponding amine. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This two-step, one-pot process often involves the initial formation of an imine intermediate, which is then reduced in situ. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org

Table 1: Selected Multi-Step Synthetic Pathways to 2-(1-Adamantyl)ethanamine

| Starting Material | Key Intermediates | Key Reactions |

| 1-Adamantaneacetic acid | 1-Adamantaneacetyl chloride, 1-Adamantaneacetamide | Amide formation, Reduction |

| 1-Adamantaneacetonitrile | - | Nitrile reduction |

| 1-Adamantyl methyl ketone | Imine intermediate | Reductive amination |

Asymmetric Synthesis of Chiral Amine Derivatives

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry. nih.gov While specific examples for the asymmetric synthesis of 2-(1-adamantyl)ethanamine are not extensively documented, general methodologies for the asymmetric synthesis of chiral amines can be applied to adamantane-containing substrates.

One approach involves the use of chiral auxiliaries. For instance, a chiral amine can be reacted with a precursor like 1-adamantaneacetic acid to form a diastereomeric amide. Separation of these diastereomers followed by cleavage of the auxiliary would yield the enantiomerically enriched amine.

Catalytic asymmetric methods represent a more elegant and efficient strategy. nih.gov The asymmetric hydrogenation of prochiral enamines or imines derived from adamantyl ketones is a promising route. nih.gov This approach utilizes chiral transition metal catalysts, often based on rhodium or iridium, to achieve high enantioselectivity. The development of novel chiral ligands is crucial for the success of these transformations. nih.gov Additionally, biocatalytic methods using enzymes like imine reductases are gaining traction for the asymmetric synthesis of chiral amines due to their high selectivity and environmentally benign nature. libretexts.org The aza-Henry reaction, which involves the addition of nitroalkanes to imines, has also been employed for the synthesis of chiral β-nitroamines, which can be subsequently reduced to the corresponding diamines. This method has been applied to the synthesis of adamantane-type compounds containing chiral trifluoromethylamine fragments. nih.govfrontiersin.org

Advanced Functionalization of Adamantane Scaffolds

Recent advancements in synthetic methodology have focused on the direct and selective functionalization of the adamantane core, providing more efficient access to a wide range of derivatives.

Catalytic Methods for Selective Derivatization

Catalytic C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the adamantane scaffold, bypassing the need for pre-functionalized starting materials. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net These methods often rely on transition metal catalysts that can selectively activate the strong C-H bonds of the adamantane cage. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net

Photoredox catalysis, in combination with hydrogen atom transfer (HAT) catalysis, has been successfully employed for the direct C-H alkylation of adamantanes with excellent chemoselectivity for the tertiary C-H bonds. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net This strategy has been shown to be tolerant of various functional groups, making it applicable to the derivatization of complex adamantane-containing molecules. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net

Organometallic reagents of adamantane have proven to be versatile intermediates for the synthesis of highly functionalized derivatives. The preparation of adamantylzinc and adamantyl-lithium reagents has opened up new avenues for creating carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.orgorganicreactions.orgsigmaaldrich.comresearchgate.netd-nb.infotaylorandfrancis.comorgosolver.commasterorganicchemistry.comlibretexts.org

The LiCl-mediated magnesium insertion in the presence of ZnCl2 allows for the efficient synthesis of adamantylzinc reagents from the corresponding adamantyl bromides. acs.org These organozinc reagents are highly reactive and can participate in a variety of transformations, including Negishi cross-coupling reactions with aryl halides, and copper-catalyzed acylations and allylations. acs.org The use of Rieke® Zinc has also been shown to facilitate the direct reaction with alkyl and aryl bromides and chlorides, tolerating a variety of sensitive functional groups. sigmaaldrich.com

Organolithium reagents, on the other hand, are powerful nucleophiles and strong bases that can be used to introduce the adamantyl moiety onto various electrophiles. wikipedia.orgtaylorandfrancis.comorgosolver.commasterorganicchemistry.comlibretexts.org They can be prepared from the corresponding halo-adamantanes and are utilized in reactions such as nucleophilic additions to carbonyl compounds. wikipedia.orgtaylorandfrancis.comorgosolver.commasterorganicchemistry.comlibretexts.org

Table 2: Examples of Organometallic Reagent-Mediated Transformations on the Adamantane Scaffold

| Organometallic Reagent | Electrophile/Coupling Partner | Reaction Type | Product Type |

| Adamantylzinc Halide | Aryl Halide | Negishi Cross-Coupling | Aryl-Adamantane |

| Adamantylzinc Halide | Acyl Chloride | Copper-Catalyzed Acylation | Adamantyl Ketone |

| Adamantylzinc Halide | Allylic Halide | Copper-Catalyzed Allylation | Allyl-Adamantane |

| Adamantyllithium | Carbonyl Compound | Nucleophilic Addition | Adamantyl-substituted Alcohol |

Palladium-Catalyzed C-N Bond Formations

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. nih.govacs.orgbeilstein-journals.org These reactions are instrumental in the synthesis of adamantyl amines from readily available adamantyl halides or triflates. The general approach involves the coupling of an adamantyl electrophile with an amine or an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand.

The synthesis of adamantylalkyl amines, such as 2-(1-adamantyl)ethanamine, can be envisioned through the palladium-catalyzed amination of a 1-(2-haloethyl)adamantane precursor. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands like those from the Buchwald and Hartwig groups often providing excellent results. nih.gov The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to maximize the yield and minimize side reactions.

| Parameter | Typical Conditions for Palladium-Catalyzed Amination | Reference |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | nih.govbeilstein-journals.org |

| Ligand | Biaryl phosphines (e.g., XPhos, SPhos), BINAP, DavePhos | nih.govdntb.gov.ua |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | nih.govbeilstein-journals.org |

| Solvent | Toluene, Dioxane | nih.govbeilstein-journals.org |

| Temperature | 80-110 °C | nih.govbeilstein-journals.org |

| Amine Source | Ammonia, Ammonium (B1175870) salts, Benzophenone imine | acs.org |

This table provides a generalized overview of typical conditions. Specific substrate-catalyst combinations may require significant optimization.

Regio- and Stereocontrol in Adamantyl Functionalization

The rigid cage structure of adamantane presents unique challenges and opportunities for achieving regio- and stereocontrol during functionalization. The tertiary (bridgehead) C-H bonds of the adamantane core are generally more reactive towards radical and cationic intermediates than the secondary (methylene) C-H bonds. rsc.orgnih.gov This inherent reactivity often directs functionalization to the 1, 3, 5, and 7 positions.

In the synthesis of 1-substituted adamantane derivatives, such as 2-(1-adamantyl)ethanamine, the initial functionalization of the adamantane cage at a bridgehead position is a key step. Once the ethylamine (B1201723) side chain is introduced at the 1-position, further functionalization of the adamantane core would preferentially occur at the other tertiary positions (3, 5, and 7) due to electronic and steric effects. rsc.orgnih.gov

Stereocontrol becomes a critical consideration when chiral centers are present or introduced. While 2-(1-adamantyl)ethanamine itself is achiral, derivatization of the ethylamine side chain or the adamantane core can create stereocenters. The synthesis of enantiomerically pure adamantane derivatives often requires the use of chiral auxiliaries, asymmetric catalysts, or the resolution of racemic mixtures. nih.gov The bulky nature of the adamantyl group can exert significant steric influence, directing incoming reagents to a specific face of a reacting center and thereby controlling the stereochemical outcome of a reaction.

Introduction of Specific Functional Groups

The synthesis of this compound necessitates the introduction of the ethanamine group at the 1-position of the adamantane nucleus. This can be achieved through a variety of synthetic routes. A common strategy involves the conversion of 1-adamantanecarboxylic acid or its derivatives. For instance, 1-adamantaneacetic acid can be converted to the corresponding amide, which is then reduced to yield 2-(1-adamantyl)ethanamine. Another approach involves the reaction of 1-adamantylmagnesium bromide with ethylene (B1197577) oxide, followed by conversion of the resulting alcohol to the amine. google.com

Furthermore, the introduction of functional groups onto the pre-formed 2-(1-adamantyl)ethanamine scaffold is a valuable strategy for creating derivatives with diverse properties. A notable example is the selective hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride at a tertiary position of the adamantane cage. researchgate.net This demonstrates that the adamantane core can be further functionalized even with the aminoethyl side chain present. The final step in the preparation of the target compound is the formation of the hydrochloride salt, which is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent.

Spectroscopic and Diffraction-Based Characterization Methodologies

A comprehensive understanding of the structure of this compound relies on a combination of advanced analytical techniques. Nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography each provide unique and complementary information about the molecule's connectivity, composition, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the protons of the adamantyl cage and the ethylamine side chain. The adamantyl protons typically appear as a set of broad multiplets in the upfield region of the spectrum. The protons of the ethyl group will present as two distinct signals, a triplet for the CH₂ group adjacent to the adamantyl cage and a quartet for the CH₂ group attached to the nitrogen, which may be further broadened due to coupling with the ammonium protons. The NH₃⁺ protons would likely appear as a broad singlet.

The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The adamantane cage has four types of carbon atoms in a 1-substituted derivative, leading to four signals. The two carbons of the ethyl side chain will also give rise to separate signals.

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (ppm) | Multiplicity |

| ~8.2 | br s |

| ~3.1 | t |

| ~1.8 | t |

| 1.5-1.7 | m |

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| ~45.0 | Ad-CH₂- |

| ~42.5 | Adamantyl CH₂ |

| ~38.0 | -CH₂-NH₃⁺ |

| ~36.8 | Adamantyl CH₂ |

| ~32.0 | Adamantyl C (quaternary) |

| ~28.2 | Adamantyl CH |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is extrapolated based on known spectra of similar adamantane derivatives. rsc.orgnih.govchemicalbook.com

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, the mass spectrum would likely be obtained for the free base, 2-(1-adamantyl)ethanamine. The molecular ion peak (M⁺) would correspond to the mass of the free amine. A prominent fragment would be the adamantyl cation (m/z = 135), resulting from the cleavage of the bond between the adamantyl group and the ethyl side chain. nih.govlibretexts.orgmiamioh.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the ammonium group, the C-H bonds of the adamantyl and ethyl groups, and the C-N bond.

| Spectroscopic Data | Predicted Values for 2-(1-adamantyl)ethanamine | Interpretation |

| Mass Spectrometry (m/z) | 179 (M⁺), 135 | Molecular ion of the free base and the adamantyl cation fragment. |

| Infrared Spectroscopy (cm⁻¹) | ~3000-2800, ~2850, ~1600, ~1500 | N-H stretching (ammonium), C-H stretching (alkane), N-H bending (ammonium). |

Note: The predicted mass spectrometry data is for the free base. The infrared spectroscopy data reflects the key functional groups in the hydrochloride salt. nist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would reveal the exact bond lengths, bond angles, and conformation of the molecule in the solid state. It would also provide insights into the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride ion, which govern the crystal packing.

| Crystallographic Parameter | Expected Values/Features |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | To be determined by diffraction data |

| Key Intermolecular Interactions | N-H···Cl hydrogen bonds, van der Waals forces |

| Adamantane Conformation | Rigid, strain-free chair conformations |

This table presents expected features based on the general principles of X-ray crystallography and the known structures of similar compounds.

Chemical Reactivity and Mechanistic Investigations

Amine-Specific Reactions of 2-(1-Adamantyl)ethanamine Hydrochloride

The primary amino group is the most reactive site for many chemical transformations involving this compound.

The ethanamine portion of the molecule contains a basic amino group capable of participating in protonation reactions. ontosight.ai As a hydrochloride salt, the amine group exists in its protonated, water-soluble ammonium (B1175870) form. The equilibrium between the free amine (a Brønsted-Lowry base) and its conjugate acid is fundamental to its chemical behavior in solution.

The general equilibrium can be described as:

Ad-CH₂CH₂-NH₃⁺ Cl⁻ ⇌ Ad-CH₂CH₂-NH₂ + H⁺ + Cl⁻

This equilibrium is pH-dependent. In basic conditions, the equilibrium shifts to the right, liberating the free amine, which is a nucleophilic species. In acidic conditions, the protonated ammonium form predominates. The formation of the hydrochloride salt is a common strategy to improve the stability and aqueous solubility of amines. A general method for preparing such salts involves refluxing the corresponding free amine with ammonium chloride in ethanol, which typically affords the hydrochloride salt in quantitative yield. chemicalbook.com

Table 1: Acid-Base Characteristics

| Property | Description | Significance |

|---|---|---|

| Basicity | The lone pair of electrons on the nitrogen atom of the free amine makes it a Lewis base. | Allows for reaction with acids to form salts. |

| Salt Form | The hydrochloride salt (Ad-CH₂CH₂-NH₃⁺ Cl⁻) is the protonated form. | Enhances water solubility and stability for storage and handling. |

| pH Sensitivity | The degree of protonation is dependent on the pH of the medium. | Controls the nucleophilicity and reactivity of the amine group in reactions. |

The primary amine of 2-(1-adamantyl)ethanamine is reactive towards carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The reaction proceeds via a carbinolamine intermediate. The pH must be carefully controlled, as high acidity would protonate the amine, rendering it non-nucleophilic, while low acidity would not be sufficient to protonate the hydroxyl group of the intermediate to facilitate its removal as water. libretexts.org The bulky adamantyl group can sterically influence the rate of reaction but generally does not prevent the formation of the C=N double bond. These adamantyl-containing imines can serve as intermediates for the synthesis of more complex derivatives. mdpi.com

Table 2: Representative Condensation Reactions

| Carbonyl Reactant | Product Type | General Reaction |

|---|---|---|

| Aldehyde (R-CHO) | Aldimine (Schiff Base) | Ad-CH₂CH₂-NH₂ + R-CHO → Ad-CH₂CH₂-N=CHR + H₂O |

Oxidative Transformations and Radical Chemistry

The adamantane (B196018) framework itself is susceptible to oxidation, particularly at its bridgehead (tertiary) C-H bonds. This reactivity, combined with transformations possible at the amine group, opens pathways involving radical intermediates.

The adamantane cage can undergo oxidative functionalization, including hydroxylation. researchgate.net The tertiary C-H bonds at the bridgehead positions (3, 5, and 7) are particularly susceptible to radical abstraction due to the stability of the resulting tertiary adamantyl radical. researchgate.netiaea.orgresearchgate.net A procedure has been developed for the selective synthesis of 3-(1-aminoethyl)adamantan-1-ol (B1677114) through the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride. researchgate.net This demonstrates that oxidation can be directed to the adamantane core even with the amine side chain present. Such reactions often employ potent oxidizing agents or catalytic systems that can generate radical species capable of hydrogen atom abstraction. rsc.orgnih.gov The oxidation of the adamantyl moiety is also a recognized pathway in metabolic studies of adamantane-containing drugs. nih.gov

Nitrenes (R-N:) are highly reactive, electron-deficient nitrogen species that are nitrogen analogs of carbenes. wikipedia.org They are typically formed as transient intermediates in reactions. aakash.ac.in One common method for generating nitrenes is through the thermolysis or photolysis of azides. wikipedia.orgnumberanalytics.com A primary amine like 2-(1-adamantyl)ethanamine could, in principle, be converted to the corresponding azide (B81097) (e.g., 2-(1-adamantyl)ethyl azide) and subsequently used as a nitrene precursor.

Once generated, the 2-(1-adamantyl)ethylnitrene intermediate would be highly reactive. Key reactions of nitrenes include:

C-H Insertion: The nitrene can insert into C-H bonds to form a new C-N bond, a powerful method for C-H amination. numberanalytics.comnumberanalytics.com In this specific case, intramolecular insertion into the adamantane cage's C-H bonds could lead to novel, constrained heterocyclic structures.

Cycloaddition: Nitrenes react with alkenes to form aziridines. aakash.ac.innumberanalytics.com

Rearrangement: Alkyl nitrenes can undergo rearrangement to form imines. slideshare.net

The generation of nitrene radical complexes, which have discrete spin density on the nitrogen atom, has also become an important tool in organic synthesis for C-H functionalization and aziridination reactions. nih.govamazonaws.com

Versatility as a Synthetic Intermediate and Building Block

The unique combination of a reactive amino group and a rigid, lipophilic adamantane cage makes this compound a valuable building block in medicinal chemistry and materials science. mdpi.comresearchgate.net The adamantane moiety is often incorporated into bioactive molecules to enhance their pharmacological properties. nih.govontosight.ai Its lipophilicity can improve membrane permeability and bioavailability, while its rigid structure can provide a well-defined scaffold for orienting other functional groups toward biological targets. researchgate.net

This compound serves as a precursor for a wide range of derivatives, including:

Amides and Sulfonamides: Synthesized by reacting the primary amine with acyl chlorides or sulfonyl chlorides.

Substituted Amines: The primary amine can be further alkylated or arylated.

Heterocyclic compounds: It can be used as a starting material for constructing more complex ring systems, such as thiazole (B1198619) derivatives. nih.gov

The synthesis of various adamantane-containing amines is often pursued for their potential pharmacological activities, including antiviral and analgesic properties. researchgate.netnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₂₂ClN |

| 2-(1-Adamantyl)ethanamine | C₁₂H₂₁N |

| Hydrochloric acid | HCl |

| Ammonium chloride | NH₄Cl |

| Ethanol | C₂H₅OH |

| Aldehyde | R-CHO |

| Ketone | R₂-C=O |

| Imine (Schiff Base) | R₂C=NR' |

| Carbinolamine | R₂C(OH)NHR' |

| 3-(1-Aminoethyl)adamantan-1-ol | C₁₂H₂₁NO |

| 2-(1-Adamantyl)ethyl azide | C₁₂H₁₉N₃ |

| Nitrene | R-N |

| Aziridine | C₂H₅N |

| Amide | R-C(=O)NR'R'' |

| Sulfonamide | R-S(=O)₂NR'R'' |

| Acyl chloride | R-COCl |

Incorporation into Complex Molecular Architectures

The bulky and rigid tricyclic cage structure of the adamantane group makes this compound a valuable building block in synthetic chemistry for the construction of more complex molecular architectures. mdpi.com Its incorporation is often driven by the desire to impart specific properties to the target molecule, such as increased lipophilicity, metabolic stability, or conformational rigidity. mdpi.comnih.gov The primary amino group of the molecule serves as a key functional handle for covalent bond formation, allowing the adamantyl moiety to be appended to a wide range of scaffolds.

A significant example of its application is in the Chan-Lam N-arylation reaction, a copper-catalyzed cross-coupling of an amine with a boronic acid. Research has demonstrated the reaction of 2-(adamantan-1-yl)ethanamine with p-tolylboronic acid to synthesize N-aryl derivatives. researchgate.net This methodology provides a pathway to create more elaborate structures where the adamantane group is linked to an aromatic system. The reaction conditions for this transformation have been optimized, exploring different copper sources and bases to maximize the yield of the coupled product. researchgate.net

In one study, various copper nanoparticles and copper(I) and (II) oxides were tested as catalysts. researchgate.net It was found that copper nanoparticles with an average size of 25 nm provided a 59% yield of the N-arylated product when using 2 equivalents of p-tolylboronic acid and 4 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. researchgate.net The study noted that DBU may act as a ligand for dissolved Cu(II) particles, facilitating the reaction. researchgate.net The yields were significantly lower with powdered copper(I) and copper(II) oxides, which was attributed to their poor solubility under the reaction conditions. researchgate.net

| Catalyst (20 mol%) | Base (4 equiv.) | Amine | Boronic Acid (2 equiv.) | Solvent | Yield (%) |

| Copper Nanoparticles (25 nm) | DBU | 2-(adamantan-1-yl)ethanamine | p-tolylboronic acid | Acetonitrile | 59 |

| Copper(I) Oxide (powdered) | DBU | 2-(adamantan-1-yl)ethanamine | p-tolylboronic acid | Acetonitrile | Low |

| Copper(II) Oxide (powdered) | DBU | 2-(adamantan-1-yl)ethanamine | p-tolylboronic acid | Acetonitrile | Low |

This table summarizes the results from the Chan-Lam N-Arylation reaction involving 2-(adamantan-1-yl)ethanamine. Data sourced from researchgate.net.

Beyond this specific reaction, the adamantane framework is broadly utilized in the synthesis of bioactive molecules and advanced materials. nih.govresearchgate.netontosight.ai The incorporation of the 2-(1-adamantyl)ethanamine moiety is a strategic approach to access novel chemical entities with potentially unique pharmacological or material properties.

Ligand Applications in Coordination Chemistry

The terminal amine group of 2-(1-adamantyl)ethanamine features a lone pair of electrons on the nitrogen atom, enabling it to function as a Lewis base and act as a ligand in coordination chemistry. As a primary amine, it typically serves as a monodentate ligand, binding to a central metal atom or ion through a single coordination bond. nih.gov The presence of the sterically demanding adamantyl group can influence the coordination environment of the metal center, affecting the geometry, stability, and reactivity of the resulting coordination complex. scholaris.ca

While specific studies detailing coordination complexes formed directly with 2-(1-adamantyl)ethanamine are not extensively documented in the provided search results, the coordination chemistry of other adamantane-containing amine ligands provides significant insight into its potential applications. For instance, research on adamantane-containing hydrazone ligands has led to the synthesis and characterization of complexes with various transition metals, including Copper(II), Cobalt(II), Nickel(II), and Zinc(II). nih.govbohrium.com

In one such study, a copper complex with an adamantyl-containing hydrazone ligand was characterized using single-crystal X-ray diffraction, revealing a distorted square-pyramidal geometry around the Cu(II) center. nih.govbohrium.com This demonstrates how the adamantyl moiety can be part of a larger, multidentate ligand system that dictates a specific coordination geometry. Similarly, the synthesis of 2-adamantyl metal complexes of gold, iridium, and platinum highlights the versatility of the adamantyl group in organometallic chemistry. scholaris.ca The study of these related complexes indicates that 2-(1-adamantyl)ethanamine could be a valuable ligand for creating novel metal complexes with unique steric and electronic properties.

| Metal Ion | Ligand Type | Observed Geometry | Reference |

| Cu(II) | Adamantyl 2-Pyridylhydrazone | Distorted Square-Pyramidal | nih.govbohrium.com |

| Co(II) | Adamantyl 2-Pyridylhydrazone | Not specified | nih.govbohrium.com |

| Ni(II) | Adamantyl 2-Pyridylhydrazone | Not specified | nih.govbohrium.com |

| Zn(II) | Adamantyl 2-Pyridylhydrazone | Not specified | nih.govbohrium.com |

| Au | 2-Adamantyl | Not specified | scholaris.ca |

| Ir | 2-Adamantyl | Not specified | scholaris.ca |

| Pt | 2-Adamantyl | Not specified | scholaris.ca |

This table summarizes metal complexes formed with related adamantane-containing ligands, illustrating the potential coordination applications of 2-(1-adamantyl)ethanamine.

Molecular Recognition and Supramolecular Chemistry

Interactions with Biological Macromolecules and Membranes

The adamantane (B196018) moiety is well-known for its high lipophilicity, a property that facilitates its interaction with biological systems. Adamantane derivatives have been developed as antiviral agents, with their mechanism often involving interactions with viral proteins or membranes. nih.govmdpi.com The introduction of the adamantane group into biologically active compounds can improve pharmacological properties, in part by enhancing lipophilicity which can influence membrane permeability and binding to hydrophobic pockets in proteins. mdpi.comnih.gov

For 2-(1-adamantyl)ethanamine, the bulky adamantane cage can act as a hydrophobic anchor, partitioning into the nonpolar lipid interior of cell membranes. The flexible ethylamine (B1201723) portion, which is protonated and positively charged at physiological pH, would likely remain at the polar lipid-water interface, interacting with the phosphate (B84403) head groups of the phospholipids. This amphiphilic nature suggests a potential to influence membrane structure and fluidity.

Host-Guest Interactions with Macrocyclic Receptors

The adamantane cage is a classic guest moiety in host-guest chemistry due to its size, rigidity, and hydrophobicity, which provide a strong driving force for encapsulation by macrocyclic hosts in aqueous solutions.

Cyclodextrins (CDs), particularly β-cyclodextrin, possess a hydrophobic inner cavity that is dimensionally well-suited for the adamantane cage. nih.govoatext.com This compatibility leads to the formation of stable 1:1 inclusion complexes, with association constants typically ranging from 10³ to 10⁵ M⁻¹. nih.gov The primary driving force for this complexation is the hydrophobic effect, where the adamantyl group is expelled from the aqueous environment and sequestered within the nonpolar cyclodextrin (B1172386) cavity.

Studies on closely related 1-substituted adamantyl derivatives, such as rimantadine (B1662185) and adamantylmethanol, show that the hydrophilic group attached to the adamantane cage protrudes from the cavity into the bulk solvent. nih.gov The thermodynamics of these inclusion events have been measured, revealing the energetic favorability of the complex formation. nih.gov The formation of these complexes can alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility. oatext.commdpi.com

| Guest Molecule | Host Molecule | Association Constant (Ka) | Stoichiometry (Guest:Host) | Primary Driving Force |

|---|---|---|---|---|

| Adamantane Derivatives | β-Cyclodextrin | 10³ - 10⁵ M⁻¹ | 1:1 | Hydrophobic Effect |

Cucurbiturils (CB[n]) are another class of macrocyclic hosts with a hydrophobic cavity and carbonyl-fringed portals that can engage in strong non-covalent interactions. nih.gov Cucurbit mdpi.comuril (CB mdpi.com) is particularly noteworthy for its exceptionally high affinity for adamantane derivatives. nih.gov The size of the CB mdpi.com cavity is an almost perfect match for the adamantane cage, leading to a very stable host-guest complex.

The binding is driven by the hydrophobic effect, but it is also significantly enhanced by ion-dipole interactions between the positively charged amine group of the guest (like the protonated form of 2-(1-adamantyl)ethanamine) and the electron-rich carbonyl portals of the CB mdpi.com host. This combination of forces results in remarkably high binding affinities. For example, an adamantyl-modified N-heterocyclic carbene ligand was found to form a stable 1:1 inclusion complex with CB mdpi.com with a binding constant (Kₐ) of 9.5 × 10⁸ M⁻¹. mdpi.com This strong and specific interaction makes the adamantane-cucurbituril pair a powerful tool in supramolecular chemistry. mdpi.com

| Guest Moiety | Host Molecule | Typical Association Constant (Ka) | Stoichiometry (Guest:Host) | Primary Driving Forces |

|---|---|---|---|---|

| Adamantyl-amine | Cucurbit mdpi.comuril | > 10⁸ M⁻¹ | 1:1 | Hydrophobic Effect, Ion-Dipole Interactions |

Rational Design of Multivalent Scaffolds

The rigid, tetrahedral geometry of the adamantane cage makes it an ideal core structure, or scaffold, for the rational design of more complex, polyvalent molecules. researchgate.net

The adamantane framework has four equivalent bridgehead positions that can be selectively functionalized. This allows for the synthesis of derivatives with a precise three-dimensional arrangement of functional groups. C₃-symmetric, tripodal scaffolds can be prepared by functionalizing three of the four bridgehead positions, leaving the fourth available for further modification. researchgate.net This "(3+1) scaffold" approach allows for the creation of molecules with three identical arms for multivalent binding and an orthogonal fourth arm for tethering to surfaces or other molecules. researchgate.net While 2-(1-adamantyl)ethanamine hydrochloride is a monosubstituted derivative, the principles of adamantane chemistry allow for its conceptual integration into such poly-functionalized designs, where the ethylamine group could be one of several functionalities on a more complex adamantane core.

The strong and highly specific host-guest interactions involving the adamantane moiety are frequently exploited to direct the self-assembly of larger, ordered structures. The adamantane-cyclodextrin and adamantane-cucurbituril pairs are often used as orthogonal, non-covalent "click" chemistry motifs.

For instance, a surface functionalized with β-cyclodextrin or CB mdpi.com can be used to immobilize molecules bearing an adamantane tag, like 2-(1-adamantyl)ethanamine. mdpi.com This strategy is employed to create biosensors, modify surfaces, or build up layered nanomaterials. Similarly, amphiphilic molecules containing an adamantane group can self-assemble into micelles or vesicles. The inclusion of these assemblies with water-soluble macrocycles like cyclodextrins can modulate the aggregation behavior, leading to stimuli-responsive systems where the self-assembled structure can be formed or disrupted by the addition or removal of the macrocyclic host.

Analysis of Intermolecular Interactions in Condensed Phases

Hydrogen Bonding Networks

In the crystalline state of this compound, the protonated amino group (-NH3+) and the chloride anion (Cl-) are the primary sites for hydrogen bonding. The ammonium (B1175870) group acts as a hydrogen bond donor, while the chloride anion is an effective hydrogen bond acceptor. This donor-acceptor relationship is fundamental to the formation of a stable crystal lattice.

Based on the analysis of similar adamantane-containing hydrochloride salts, a network of N-H···Cl hydrogen bonds is expected to be the dominant feature of the crystal structure. Each ammonium group has the potential to form three hydrogen bonds with neighboring chloride ions. These interactions can lead to the formation of various motifs, such as chains, sheets, or more complex three-dimensional networks, which are critical in stabilizing the crystal structure.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor (D) | Acceptor (A) | Type of Interaction | Expected Role in Crystal Packing |

| -NH3+ | Cl- | N-H···Cl | Primary structural motif, formation of extensive networks |

| C-H (adamantyl) | Cl- | C-H···Cl | Weaker interactions contributing to overall stability |

It is important to note that without experimental crystallographic data, the precise nature and geometry of the hydrogen bonding network in this compound remains speculative.

Non-Covalent Interactions and Packing Efficiency

Beyond the strong influence of hydrogen bonding, a range of weaker non-covalent interactions plays a significant role in the efficient packing of this compound molecules in the solid state. The large, rigid, and lipophilic adamantyl cage is particularly important in this regard.

Van der Waals forces, specifically London dispersion forces, are significant contributors to the lattice energy due to the large surface area of the adamantane moiety. The interlocking of these bulky groups is a common feature in the crystal structures of adamantane derivatives and contributes to high packing efficiency.

Additionally, weak C-H···Cl hydrogen bonds, where the C-H groups of the adamantane cage and the ethyl linker act as donors and the chloride ion as the acceptor, are likely to be present. While individually weak, the cumulative effect of these interactions can be substantial in stabilizing the crystal packing.

Table 2: Key Non-Covalent Interactions and Their Influence on Packing

| Type of Interaction | Interacting Moieties | Contribution to Packing Efficiency |

| Van der Waals Forces | Adamantyl-Adamantyl | Significant due to large surface area, promotes close packing. |

| Weak C-H···Cl Hydrogen Bonds | Adamantyl C-H, Ethyl C-H, and Cl- | Directional interactions that contribute to lattice stability. |

| Dipole-Dipole Interactions | -CH2-NH3+ and surrounding ions/molecules | Electrostatic interactions influencing local arrangement. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodological Approaches to SAR Analysis

The exploration of SAR for adamantane (B196018) derivatives employs a variety of computational and experimental techniques to elucidate the relationship between chemical structure and biological activity. adventinformatics.com

Quantitative Structure-Activity Relationship (QSAR): This approach involves the development of mathematical models that correlate variations in the chemical structure of a series of compounds with their biological activities. For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been utilized. CoMFA models generate 3D contour maps that visualize the steric and electrostatic fields of the molecules, indicating regions where modifications would likely enhance or diminish activity. mdpi.com For instance, these models can reveal that bulky substituents at certain positions of the adamantane scaffold may increase inhibitory activity. mdpi.com

Matched Pair Analysis (MPA): This technique is used to analyze the effects of small, specific structural changes on a compound's properties. It involves identifying pairs of molecules that differ by a single, well-defined structural modification. By comparing the activities of these pairs, researchers can quantify the impact of that specific chemical change. adventinformatics.com

R-Group Decomposition: This method systematically analyzes the contribution of different substituents (R-groups) attached to a common molecular scaffold. For adamantane derivatives, this would involve creating a library of compounds with various substituents on the adamantane core or the amine function and analyzing their impact on a specific biological target. adventinformatics.com

Role of the Adamantyl Core in Modulating Biological Activity

The adamantyl group is not merely a passive carrier but an active contributor to the pharmacological profile of a molecule. pensoft.net Its distinct properties play a significant role in modulating biological activity.

Lipophilicity and Bioavailability: The adamantyl moiety is highly lipophilic, which can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The incorporation of an adamantyl group can increase a compound's ability to cross cell membranes, a crucial factor for reaching intracellular targets. researchgate.net This increased lipophilicity can modulate the bioavailability and therapeutic efficacy of the parent molecule. researchgate.net

Metabolic Stability: The bulky and rigid nature of the adamantane cage can protect adjacent functional groups from enzymatic degradation. researchgate.netmdpi.com This steric hindrance can impede the access of metabolic enzymes, thereby increasing the metabolic stability and plasma half-life of the drug. researchgate.netnih.gov

Rigid Scaffold and Pharmacophore Orientation: The adamantane structure serves as a rigid, three-dimensional scaffold. This rigidity helps to lock the molecule in a specific conformation, which can be advantageous for optimizing interactions with a biological target. researchgate.net It allows for the precise spatial orientation of pharmacophoric groups, facilitating the optimization of potency and selectivity. researchgate.net

Contribution of the Ethanamine Linker and Substituents to Activity Profiles

The ethanamine linker and substituents on both the adamantane core and the amine nitrogen are critical determinants of the biological activity of adamantane-amine derivatives.

Substituents on the Amine Group:

N-Alkylation: N-alkyl and N,N-dialkyl derivatives of adamantadine have been shown to exhibit antiviral activity similar to the parent compound. pharmacy180.com However, in some instances, N-alkylation can lead to a decrease in activity, highlighting the importance of the primary amine for certain biological interactions. nih.gov

N-Acylation: Generally, N-acyl derivatives show decreased antiviral action, with some exceptions. pharmacy180.com The nature of the acyl group can significantly impact the compound's properties and activity.

Substituents on the Adamantyl Core:

The introduction of substituents on the adamantyl core can fine-tune the lipophilicity and steric bulk of the molecule. Small, polar substituents may reduce activity, while bulkier groups can be tolerated and may even increase affinity for a target. researchgate.net

The position of the substituent is also crucial. For example, in the case of rimantadine (B1662185), the α-methyl group on the linker attached to the 1-position of adamantane leads to higher activity compared to amantadine (B194251). nih.gov

Conformational Flexibility and Rigidity in SAR

The interplay between rigidity and flexibility is a key aspect of the SAR of 2-(1-adamantyl)ethanamine and related compounds.

Rigidity of the Adamantane Core: The adamantane cage itself is a highly rigid structure composed of three fused cyclohexane (B81311) rings in stable chair conformations. nih.gov This rigidity minimizes the number of possible low-energy conformations, which can be advantageous for binding to a specific target as it reduces the entropic penalty of binding. researchgate.net

Flexibility of the Ethanamine Linker: In contrast to the rigid core, the ethanamine side chain possesses conformational flexibility due to the rotation around the C-C and C-N single bonds. chemistrysteps.com This flexibility allows the amine group to adopt various orientations to optimize interactions with the target binding site. Conformational analysis, often performed using Newman projections, helps in understanding the relative energies of different staggered and eclipsed conformations of the side chain. chemistrysteps.comlumenlearning.com The most stable conformations are typically staggered to minimize steric and torsional strain. chemistrysteps.com

The combination of a rigid core and a flexible linker allows for a "lock and key" interaction where the adamantyl group acts as an anchor in a hydrophobic pocket, while the flexible side chain can adjust its conformation to maximize binding interactions.

Comparative Analysis of Related Adamantane-Amine Derivatives

Comparing the activity of 2-(1-adamantyl)ethanamine with other adamantane-amine derivatives provides valuable insights into the SAR of this class of compounds.

| Compound | Structural Modification from Amantadine | Impact on Antiviral (Influenza A) Activity | Reference |

| Amantadine | (1-Adamantanamine) | Baseline activity | nih.gov |

| Rimantadine | Addition of an α-methyl group to the amine linker | Generally more potent than amantadine | nih.gov |

| 2-Amantadine | Amino group at the 2-position of adamantane | Significantly less potent than amantadine | nih.gov |

| 2-Rimantadine | Amino group and α-methyl linker at the 2-position | More potent than both amantadine and rimantadine | nih.gov |

| N-methyl amantadine | Methyl group on the amine nitrogen | Similar or slightly reduced activity compared to amantadine | nih.gov |

| N-acyl derivatives | Acyl group on the amine nitrogen | Generally decreased activity | pharmacy180.com |

Position of the Amino Group: The position of the amino group on the adamantane core is critical. 1-substituted adamantanes, where the substituent is at a bridgehead carbon, are generally more active than their 2-substituted counterparts in antiviral assays. nih.gov For example, 2-amantadine is significantly less potent than amantadine. nih.gov

Substitution on the Linker: The addition of a methyl group to the carbon adjacent to the nitrogen, as seen in rimantadine, often leads to an increase in potency against influenza A virus compared to amantadine. nih.gov This suggests that the methyl group may enhance hydrophobic interactions or optimize the fit within the M2 ion channel. Interestingly, "2-rimantadine" was found to be even more potent than rimantadine, indicating that minor stereoelectronic or conformational changes can strongly influence activity. nih.gov

Substitution on the Amine: As mentioned previously, N-alkylation can have variable effects, while N-acylation generally reduces activity. This underscores the importance of the free amino group for interacting with the target, likely through hydrogen bonding or ionic interactions. pharmacy180.comnih.gov

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of molecular properties, including geometries, vibrational frequencies, and electronic distributions. For adamantane (B196018) derivatives, DFT calculations help elucidate their inherent chemical nature and reactivity.

Conformational Analysis and Energetic Minima

The three-dimensional structure of a molecule is critical to its function, particularly its ability to interact with biological receptors. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. Due to the rigid nature of the adamantane cage, conformational flexibility in 2-(1-adamantyl)ethanamine hydrochloride is limited to the ethanamine side chain.

Rotation around the single bonds of the ethyl linker allows the amine group to adopt various spatial orientations relative to the adamantane core. Computational methods can map the potential energy surface by systematically rotating these bonds to identify low-energy conformers, or energetic minima. mdpi.com Studies on adamantane derivatives with flexible side chains have shown that distinct folded and extended conformations can exist, with energy barriers between them. mdpi.com For 2-(1-adamantyl)ethanamine, the most stable conformers would likely balance steric hindrance from the bulky adamantane group with intramolecular interactions. The protonated amine group can also form hydrogen bonds with other functional groups if present, further influencing conformational preference.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Dynamic Behavior in Solvated Environments

The behavior of a molecule in a biological system is heavily influenced by its aqueous environment. MD simulations are used to model this compound in a solvent box, typically filled with water molecules, to replicate physiological conditions. These simulations can reveal how the molecule interacts with surrounding water, including the formation and breaking of hydrogen bonds between the ammonium (B1175870) group and water. nih.govnih.gov

The hydrophobic adamantane cage is expected to influence the local water structure, while the charged amine group will strongly coordinate with water molecules. nih.gov Solvation free energy calculations, which can be derived from MD simulations, quantify the energetic favorability of a molecule being in a particular solvent. Studies on similar adamantane derivatives in various solvents have shown good solubility in aqueous media, a property crucial for drug candidates. tandfonline.com

Protein-Ligand Interaction Dynamics

MD simulations are a powerful tool for studying how a ligand, such as 2-(1-adamantyl)ethanamine, interacts with a protein target. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation of the protein-ligand complex can be run to assess the stability of the interaction and observe the dynamic nature of the binding. bohrium.com

These simulations can reveal:

Stability of the Binding Pose : Whether the ligand remains in the binding pocket or dissociates over time.

Key Interactions : The specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex, and how their strengths fluctuate. tandfonline.com

Conformational Changes : How the protein and ligand adapt their conformations to achieve an optimal fit (induced fit).

Role of Water : The role of water molecules in mediating interactions within the binding site. researchgate.net

For 2-(1-adamantyl)ethanamine, the adamantyl group would be expected to form stable hydrophobic interactions within a nonpolar pocket of a receptor, while the protonated amine could form key hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate. nih.govmdpi.com

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In drug discovery, it is commonly used to predict how a small molecule ligand like 2-(1-adamantyl)ethanamine binds to the active site of a target protein.

The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. tandfonline.com The resulting score, often expressed in kcal/mol, provides a prediction of the strength of the protein-ligand interaction. Lower scores typically indicate more favorable binding.

Docking studies on numerous adamantane-containing compounds have highlighted the importance of the bulky, lipophilic adamantyl group in occupying hydrophobic pockets within protein active sites. nih.govmdpi.com This interaction often serves as a strong anchor for the molecule. The ethanamine side chain can then position itself to form more specific interactions, such as hydrogen bonds, with polar residues in the active site. mdpi.com For example, docking studies of adamantane derivatives in the active site of acetylcholinesterase showed strong evidence for inhibitory potential, with calculated binding affinities in the range of -9.2 kcal/mol. tandfonline.com

Table 2: Illustrative Molecular Docking Results for Adamantane Derivatives Against Various Targets

| Target Protein | Adamantane Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Adamantane-isothiourea derivative | -9.2 | Trp84, Phe330 | Hydrophobic (π-alkyl) |

| 11β-HSD1 | Adamantane-linked 1,2,4-triazole | -8.5 to -9.5 | Tyr183, Ser170 | Hydrogen Bonding |

| HIV-1 Protease | Adamantyl P1 Ligand Inhibitor | N/A (X-ray study) | Ile50, Ile84 | Hydrophobic/van der Waals |

| M2 Proton Channel | Glycyl-rimantadine | -7.61 | His37, Trp41 | Hydrophobic & Electrostatic |

Note: This table presents data from published studies on various adamantane derivatives to illustrate the output of molecular docking studies and is not specific to this compound.

Crystal Energy Landscape Analysis and Solvent Inclusion Prediction

Crystal energy landscape analysis is a computational technique used to predict the most stable crystal packing arrangements for a given molecule. This method is particularly valuable in identifying potential polymorphs and understanding the factors that govern crystallization. Furthermore, it can be extended to predict the likelihood of solvent inclusion in the crystal lattice, a critical aspect for the development and formulation of pharmaceutical compounds.

Computational crystal structure prediction (CSP) is employed to generate a range of plausible crystal structures and rank them based on their lattice energies. nih.gov The analysis of these predicted low-energy structures can reveal the presence of solvent-accessible voids. researchgate.net By mapping the percentage of solvent-accessible volumes within these structures, a qualitative assessment of the likelihood of forming non-stoichiometric channel hydrates can be made. researchgate.net

For instance, studies on amantadine (B194251) hydrochloride have shown that its experimental structure corresponds to the most stable predicted structure, with most low-energy configurations adopting a chain hydrogen-bond motif and packing in a way that does not leave solvent-accessible voids. nih.gov In contrast, the crystal energy landscape of memantine (B1676192) hydrochloride, which has two additional methyl groups on the adamantane ring, reveals that all structures within 10 kJ mol⁻¹ of the global minimum possess solvent-accessible voids, ranging from 3% to 14% of the unit-cell volume. nih.gov This computational finding helps to rationalize the different hydration propensities observed experimentally for these two adamantane derivatives. nih.gov

A similar approach applied to 1-adamantanemethylamine (B102523) hydrochloride, another structural isomer, was used to understand its solvent-inclusion behavior. researchgate.net The computational model rationalized this behavior based on the packing efficiency of the ions and the calculated solvent-accessible voids for the anhydrous form. researchgate.net

These examples underscore the sensitivity of crystal packing to minor modifications in the molecular structure of adamantane derivatives. researchgate.net Therefore, a crystal energy landscape analysis of this compound would be expected to provide valuable predictions regarding its potential for polymorphism and solvent inclusion, which would be influenced by the specific geometry of the ethylamine (B1201723) side chain.

Table 1: Predicted Solvent-Accessible Voids in Low-Energy Structures of Adamantane Hydrochloride Salts

| Compound | Predicted Solvent-Accessible Void Volume (% of unit-cell volume) |

| Amantadine Hydrochloride | No significant solvent-accessible voids in low-energy structures nih.gov |

| Memantine Hydrochloride | 3% - 14% in structures within 10 kJ mol⁻¹ of the global minimum nih.gov |

| 1-Adamantanemethylamine Hydrochloride | 3.71% in the global lattice-energy minimum structure researchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the application of computational predictions.

Prediction and Interpretation of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. These theoretical calculations can aid in the structural elucidation and characterization of complex molecules like this compound.

The prediction of NMR spectra involves calculating the isotropic shielding values of atomic nuclei within the molecule. uncw.edu These values can then be converted into chemical shifts, which are a cornerstone of NMR spectroscopy for determining molecular structure. uncw.edu For flexible molecules, it is often necessary to perform a conformational search to identify the most energetically favorable conformers. uncw.edu The predicted NMR spectrum is then a Boltzmann-weighted average of the spectra of the individual low-energy conformers. uncw.edu

While specific DFT calculations for the NMR spectrum of this compound are not documented in the reviewed literature, the general methodology is well-established for a wide range of organic molecules. youtube.com The accuracy of these predictions has significantly improved, with mean absolute deviations between computed and experimental values for proton and carbon chemical shifts often being less than 0.1 ppm and 2 ppm, respectively, for well-parameterized calculations. youtube.com

Similarly, computational methods are used to predict vibrational spectra (IR and Raman). tandfonline.com The analysis of calculated IR and Raman frequencies, often aided by Potential Energy Distribution (PED) calculations, allows for the assignment of characteristic vibrations. tandfonline.com This can be particularly useful for identifying functional groups and understanding intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, in a study of an adamantane-isothiourea derivative, DFT calculations were used to comprehensively describe its structural and vibrational properties. tandfonline.com

Ab initio anharmonic calculations can be employed to examine vibrational coupling and compute the vibrational spectra in specific regions, such as the C-H and N-H stretching frequencies. nih.gov Such calculations can reveal complex spectral features arising from phenomena like Fermi resonance, which is the interaction between a fundamental vibrational mode and an overtone or combination band. nih.gov

For this compound, computational prediction of its spectroscopic properties would involve:

Optimization of its molecular geometry.

Calculation of NMR chemical shifts and coupling constants.

Calculation of vibrational frequencies and intensities to generate a theoretical IR spectrum.

These theoretical spectra would serve as a valuable reference for the interpretation of experimental data, aiding in the confirmation of its chemical structure and providing insights into its conformational preferences and intermolecular interactions.

Table 2: Computational Methods for Spectroscopic Property Prediction

| Spectroscopic Technique | Computational Method | Predicted Properties |

| NMR | DFT, GIAO method | Chemical shifts, coupling constants uncw.edu |

| IR/Raman | DFT, PED analysis, ab initio anharmonic calculations | Vibrational frequencies, intensities, mode assignments tandfonline.comnih.gov |

This table outlines common computational approaches for predicting spectroscopic properties of organic molecules.

Applications As Advanced Chemical Research Tools and Components

Role in Rational Drug Design Strategies

The adamantane (B196018) moiety, the core of 2-(1-adamantyl)ethanamine hydrochloride, is a highly valued building block in rational drug design. researchgate.netnih.gov Its incorporation into bioactive molecules is a strategy used to modulate pharmacological properties. nih.gov The unique, three-dimensional structure of the adamantane cage facilitates the precise spatial arrangement of substituents, allowing for a more effective exploration of drug targets. publish.csiro.au

Furthermore, the adamantane skeleton serves as a rigid scaffold, providing a stable platform for the attachment of various pharmacophores. researchgate.netpensoft.net This approach has been successfully employed in a range of therapeutic areas, leading to the development of clinically approved drugs for viral infections, neurodegenerative disorders, and type 2 diabetes. nih.govpublish.csiro.au

Table 1: Influence of the Adamantane Moiety in Drug Design

| Feature | Description | Impact on Drug Properties |

| Lipophilicity | The bulky, hydrocarbon-rich cage structure increases the overall fat-solubility of a molecule. researchgate.netpublish.csiro.au | Enhances membrane permeability, potentially improving absorption and distribution (e.g., crossing the blood-brain barrier). nih.govontosight.ai |

| Steric Hindrance | The rigid and bulky nature of the adamantane group physically blocks or restricts access to nearby parts of the molecule. nih.gov | Increases metabolic stability by protecting susceptible functional groups from enzymatic degradation, leading to a longer half-life. nih.govnih.gov |

| Rigid Scaffold | Provides a structurally well-defined and stable core for attaching other functional groups. researchgate.net | Allows for precise, three-dimensional positioning of pharmacophores to optimize interaction with biological targets. publish.csiro.au |

| Pharmacophore | The adamantane group itself can be a key part of the pharmacophore, fitting into binding pockets of target proteins. researchgate.net | Can serve as a hydrophobic anchor or directly interact with ion channels or receptor sites. nih.gov |

Development of Functional Materials and Nanostructures

The distinct geometry and stability of adamantane derivatives are harnessed in materials science to create functional materials and nanostructures with enhanced properties. pensoft.netusm.edu

Adamantane is utilized in polymer production to create advanced materials with superior physical characteristics. pensoft.netpensoft.net When adamantane units are incorporated into polymer backbones or as pendant groups, they impart significant rigidity and bulkiness, which can substantially increase the material's glass transition temperature (Tg), thermal stability, and mechanical stiffness. usm.edursc.orgresearchgate.net

Adamantane-containing polymers, such as specialized polyimides and methacrylates, exhibit improved properties compared to their conventional counterparts. rsc.orgresearchgate.net These materials can be engineered to have controllable mechanical, physicochemical, and biological characteristics. pensoft.net In biomedical applications, adamantane-based polymers are explored as matrices for drug delivery, where they can enable controlled drug release and help minimize the toxicity of encapsulated agents by ensuring more effective distribution to target tissues. pensoft.net

Table 2: Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane Role | Resulting Property Improvement | Application Area |

| Polyaramids | Incorporated into the main chain | Increased stiffness and thermal stability. usm.edu | High-performance materials |

| Polyimides | Part of the diamine monomer | High glass transition temperatures (285–440 °C), excellent optical transparency. rsc.org | Optical and optoelectronic devices |

| Methacrylates | Pendant group on the polymer chain | Higher Tg, improved thermal and mechanical properties, lower water absorption. researchgate.net | Photoresists for lithography |

| Drug Delivery Matrices | Polymer backbone or scaffold | Controlled drug release, improved bioavailability, reduced systemic toxicity. pensoft.net | Biomedical engineering |

Derivatives of adamantane are being integrated into the development of sophisticated sensors and electronic components. The adamantane unit's defined structure and its ability to participate in host-guest interactions make it a valuable component in sensor design. nih.gov For example, an adamantane-pyrrole monomer has been synthesized and electrochemically polymerized to form a film. This film exhibits specific affinity for β-cyclodextrin, a "host" molecule. nih.gov This predictable interaction was used as a basis for a biosensor, where the poly(adamantane-pyrrole) film served to anchor a glucose oxidase enzyme to a single-walled carbon nanotube electrode for the purpose of detecting glucose. nih.gov

In the field of organic electronics, the properties of adamantane-containing polymers, such as high thermal stability and excellent optical transparency, render them promising candidates for various optical and optoelectronic applications. rsc.org

Methodologies for Targeted Delivery System Engineering

The adamantane moiety is a cornerstone in the engineering of targeted drug delivery systems (DDS) due to its lipophilicity and capacity for forming stable host-guest complexes. pensoft.netpensoft.netnih.gov Adamantane derivatives can be used as building blocks to construct carrier systems like dendrimers or as functional components in self-assembling supramolecular structures such as liposomes. pensoft.netmdpi.com

A key strategy involves using the adamantane group as a hydrophobic "anchor." nih.govpensoft.netnih.gov Because of its high affinity for lipids, an adamantane derivative can firmly embed itself within the lipid bilayer of a liposome (B1194612). This provides a stable attachment point on the liposome's surface. pensoft.netpensoft.net Functional molecules, such as ligands that can recognize specific cell types, can then be conjugated to the adamantane anchor. mdpi.com This transforms the liposome into a targeted delivery vehicle capable of recognizing and binding to specific cells or tissues, thereby increasing the local concentration of the drug where it is needed and reducing off-target effects. pensoft.netmdpi.com Research has also explored the use of adamantane-cored star-shaped polymers as platforms for delivering anticancer drugs. mdpi.com

Tools for Studying Cellular Recognition and Membrane Interactions

The ability of adamantane derivatives to anchor within lipid bilayers makes them excellent tools for investigating fundamental biological processes like cellular recognition and membrane interactions. nih.govpensoft.netmdpi.com Liposomes, which serve as models for artificial biological membranes, can be functionalized with adamantane derivatives. mdpi.com

By attaching specific recognition molecules, such as carbohydrates, to the adamantane anchor embedded in the liposome, researchers can create nano-vesicles with tailored surfaces. nih.gov These functionalized liposomes can then be used to study interactions with specific cellular receptors, like lectins, in a controlled environment. nih.gov This methodology plays a significant role in understanding the complex mechanisms of receptor targeting in living cells and helps elucidate the interactions between manufactured nano-vesicles and cellular surfaces. nih.govmdpi.com Furthermore, molecular dynamics simulations have shown that adamantane compounds preferentially associate with specific regions of the cell membrane, such as disordered lipid domains and domain boundaries, providing insight into their mechanism of action. nih.gov The adamantane structure itself can act as a membranotropic carrier, facilitating the transport of functional groups toward membrane-bound proteins. mdpi.com

Future Research Directions and Uncharted Avenues

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The conventional drug discovery and material design process, often described by the design-make-test-analyze (DMTA) cycle, is resource-intensive and time-consuming. nih.govoxfordglobal.com Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this paradigm by significantly accelerating the 'design' and 'analyze' phases. oxfordglobal.com